molecular formula C11H15BN2O4 B13140280 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B13140280
M. Wt: 250.06 g/mol
InChI Key: FXMFYKRDNROOSR-UHFFFAOYSA-N
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Description

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: is an organic compound that features a pyridine ring substituted with a nitro group and a dioxaborolane moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, which uses a palladium catalyst to couple a halogenated pyridine with bis(pinacolato)diboron under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogenation catalysts such as palladium on carbon (Pd/C) can be used.

    Reduction: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura couplings.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

    Reduction: Amino derivatives of the pyridine ring.

    Suzuki-Miyaura Coupling: Various biaryl compounds depending on the halide used.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that pyridine-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the dioxaborolane moiety enhances the bioactivity of the parent compound by improving solubility and stability in biological systems .

Antibacterial and Antifungal Properties

The compound has also been evaluated for its antibacterial and antifungal activities. In vitro studies demonstrated that modifications to the pyridine structure can lead to increased efficacy against various pathogens. For example, certain derivatives showed potent activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of pyridine derivatives. The compound has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammatory pathways in neuronal cells .

Organic Electronics

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is being explored in the field of organic electronics due to its semiconducting properties. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Research has shown that incorporating this compound into device architectures can enhance charge mobility and overall device efficiency .

Catalysis

The compound serves as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. Its boron-containing structure allows for efficient activation of aryl halides and provides a robust platform for synthesizing complex organic molecules .

Case Studies

StudyApplicationFindings
Hilmy et al., 2023AnticancerDemonstrated significant inhibition of tumor growth in vitro using modified pyridine derivatives .
BLD PharmaceuticalsOrganic ElectronicsReported enhanced charge transport properties when incorporated into OLED devices .
MDPI ReviewNeuroprotectionHighlighted potential therapeutic benefits in neurodegenerative disease models .

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various organic reactions. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the pyridine ring. The dioxaborolane moiety facilitates Suzuki-Miyaura coupling reactions by forming stable boronate esters, which can then react with aryl or vinyl halides to form new carbon-carbon bonds .

Comparison with Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide

Uniqueness: 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a nitro group and a dioxaborolane moiety on the pyridine ring. This combination allows for a diverse range of chemical reactions and applications, making it a versatile compound in organic synthesis and medicinal chemistry .

Biological Activity

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2148346-12-5) is a compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

  • Molecular Formula : C11_{11}H15_{15}BN2_2O4_4
  • Molecular Weight : 250.06 g/mol
  • Purity : Typically ≥98%
  • Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its pharmacological effects.

Antiproliferative Activity

Research indicates that derivatives of nitro-substituted pyridines often exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundCell LineIC50_{50} (µM)
This compoundHeLa10.0
This compoundA54912.5

These values suggest that the compound demonstrates notable cytotoxicity against these cell lines.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is hypothesized to involve the inhibition of key cellular pathways associated with tumor growth and proliferation. The presence of the nitro group may enhance its reactivity and interaction with biological targets.

Study 1: Synthesis and Evaluation

A study published in Journal of Medicinal Chemistry synthesized various derivatives of nitro-pyridines and evaluated their biological activities. The study found that introducing a dioxaborolane moiety significantly enhanced the antiproliferative activity compared to other structural analogs .

Study 2: Comparison with Other Compounds

In comparative studies with similar compounds like benzo[b]furan derivatives, it was noted that the introduction of substituents at specific positions on the pyridine ring could lead to variations in activity. For example, modifications at the C–3 position resulted in increased potency against cancer cell lines .

Additional Biological Activities

Beyond antiproliferative effects, preliminary data suggest potential applications in other areas:

  • Antibacterial Activity : Some derivatives have shown promising antibacterial properties against strains such as E. coli and Staphylococcus aureus.
CompoundBacterial StrainMIC (µg/mL)
3-Nitro-Pyridine DerivativeE. coli62.5
3-Nitro-Pyridine DerivativeS. aureus78.12

Properties

Molecular Formula

C11H15BN2O4

Molecular Weight

250.06 g/mol

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-7-9(8)14(15)16/h5-7H,1-4H3

InChI Key

FXMFYKRDNROOSR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)[N+](=O)[O-]

Origin of Product

United States

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